N-(5-Bromo-3-methylpyridin-2-yl)pivalamide
Description
Significance of Pyridine (B92270) Derivatives in Chemical Research
Pyridine and its derivatives are foundational heterocyclic compounds that play a crucial role across various scientific disciplines. As a six-membered heteroaromatic ring containing a nitrogen atom, the pyridine scaffold is a key component in a vast number of natural products, including vitamins and alkaloids. In the realm of medicinal chemistry, pyridine is considered a "privileged scaffold" because its structure is consistently found in a diverse range of FDA-approved drugs. ottokemi.comgoogle.com Pyridine derivatives exhibit a wide spectrum of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. nih.govresearchgate.net This has made them indispensable in drug design and development. chemrxiv.org Beyond pharmaceuticals, these compounds are also vital in the development of agrochemicals and functional materials. google.cominnospk.com The pyridine nucleus is a component in over 7000 existing molecules of medicinal importance, highlighting its versatility and significance. ottokemi.comgoogle.com
Strategic Importance of Pivalamide (B147659) Moiety in Organic Synthesis
The pivalamide group, derived from pivalic acid, is a valuable functional group in organic synthesis, primarily due to its steric bulk and high stability. The tert-butyl group within the pivaloyl moiety creates significant steric hindrance, which influences the reactivity of the parent molecule. This property is strategically employed in several ways.
Firstly, the pivaloyl (Piv) group serves as a robust protecting group for alcohols and amines. wikipedia.orgwikipedia.org A protecting group is a chemical entity that is temporarily introduced to a functional group to ensure it does not react during a subsequent chemical transformation elsewhere in the molecule. wikipedia.orgorganic-chemistry.org The pivaloyl group is substantially more stable than other acyl protecting groups like acetyl or benzoyl, and it is resistant to a wide range of reaction conditions, including acidic and basic hydrolysis and various reducing agents. wikipedia.org This stability allows for greater chemoselectivity in complex, multi-step syntheses. wikipedia.orgorganic-chemistry.org
Secondly, the introduction of a pivalamide can increase the solubility of a molecule in organic solvents, which can be advantageous for subsequent reactions. nih.gov For example, protecting an exocyclic amine with a pivaloyl group can render the resulting pivalamide more soluble than the parent amine, facilitating further chemical modifications like halogenation. nih.gov Pivaloyl chloride is a common reagent used to introduce this group, serving as an N-acylating agent for amines and an O-acylating agent for alcohols. atamanchemicals.com
Overview of Halogenated Pyridine Scaffolds
Halogenated pyridine scaffolds are indispensable building blocks in organic synthesis. The introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring provides a reactive "handle" that enables a wide array of subsequent chemical transformations. chemrxiv.org Installing a carbon-halogen bond is a vital strategy for diversifying chemical structures, particularly in the development of new pharmaceuticals and agrochemicals. nih.govchemrxiv.org
However, the synthesis of halopyridines is not always straightforward. The pyridine ring is an electron-deficient π-system, which makes it less reactive towards typical electrophilic aromatic substitution (EAS) reactions compared to electron-rich aromatics like benzene. nih.gov Consequently, the halogenation of pyridine often requires harsh conditions, such as high temperatures and the use of strong acids, and can result in mixtures of products. nih.govchemrxiv.orgyoutube.com
Despite these synthetic challenges, the utility of halopyridines is immense. They are key precursors in a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation. nih.govsemanticscholar.org These reactions allow for the predictable and efficient joining of different molecular fragments, a critical process in the assembly of complex molecules. nih.gov The regioselective synthesis of specific halopyridine isomers remains an active and important area of chemical research. chemrxiv.org
Scope and Objectives of the Research Outline
This article focuses exclusively on the chemical compound N-(5-Bromo-3-methylpyridin-2-yl)pivalamide, examining it through the lens of its structural components. The preceding sections have established the significance of pyridine derivatives as biologically relevant scaffolds, the strategic utility of the pivalamide moiety as a sterically demanding and stable functional group, and the importance of halogenated pyridines as versatile synthetic intermediates.
The objective is to provide a coherent and scientifically grounded overview of this compound by contextualizing its structure within these fundamental principles of organic chemistry. The compound itself is a logical synthetic target, likely prepared via the acylation of its corresponding amine precursor, 2-amino-5-bromo-3-methylpyridine, with pivaloyl chloride. atamanchemicals.comwikipedia.org This precursor is a known compound used in the synthesis of other substituted pyridines. ottokemi.comsigmaaldrich.com By integrating the known chemistry of its constituent parts, this article aims to present a thorough introduction to the title compound's place in contemporary organic synthesis.
Research Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide |
| Canonical SMILES | CC1=CC(=CN=C1NC(=O)C(C)(C)C)Br |
| CAS Number | Not available |
| Physical Description | Expected to be a solid at room temperature |
Structure
3D Structure
Properties
IUPAC Name |
N-(5-bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7-5-8(12)6-13-9(7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAJPKVIGCOGCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)C(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654759 | |
| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446299-84-9 | |
| Record name | N-(5-Bromo-3-methylpyridin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Design for N 5 Bromo 3 Methylpyridin 2 Yl Pivalamide
Precursor Synthesis Strategies
The efficient synthesis of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is critically dependent on the successful preparation of its precursors. The main strategies involve the synthesis of halogenated aminopyridines followed by amidation reactions.
Synthesis of Halogenated Aminopyridines
The formation of the bromo-methyl-aminopyridine core is a crucial step. This can be achieved through direct bromination of an aminopyridine precursor or via alternative routes involving functional group manipulation.
A primary route to obtaining the necessary halogenated aminopyridine intermediate, 2-Amino-5-bromo-3-methylpyridine, involves the direct bromination of 2-Amino-3-methylpyridine. ottokemi.com This electrophilic aromatic substitution reaction introduces a bromine atom onto the pyridine (B92270) ring. The position of bromination is directed by the activating amino group and the methyl group already present on the ring.
A general procedure for the bromination of a similar compound, 2-aminopyridine, involves dissolving it in an appropriate solvent and then treating it with a brominating agent. orgsyn.org In a typical reaction, the aminopyridine is reacted with bromine, often in the presence of a catalyst or in a specific solvent system to control the regioselectivity of the reaction. The reaction conditions are carefully controlled to favor the formation of the desired 5-bromo isomer and minimize the formation of other byproducts such as di-brominated compounds. orgsyn.org
| Precursor | Reagent | Product | Reference |
| 2-Amino-3-methylpyridine | Bromine | 2-Amino-5-bromo-3-methylpyridine | ottokemi.com |
| 2-Aminopyridine | Bromine | 2-Amino-5-bromopyridine | orgsyn.org |
An alternative strategy for synthesizing the bromo-methylpyridine scaffold involves a multi-step sequence starting from a different precursor. For instance, 5-Bromo-2-methylpyridine can be synthesized from 5-amido-2-methylpyridine (also known as 5-amino-2-picoline). google.com This process typically involves a Sandmeyer-type reaction, where the amino group of 5-amido-2-methylpyridine is first converted into a diazonium salt. This is achieved by treating the amine with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. The resulting diazonium salt is then reacted with a bromide source, such as a copper(I) bromide, to introduce the bromine atom onto the pyridine ring. google.com
This synthetic route is part of a larger process that can start from 5-nitro-2-methylpyridine, which is reduced to 5-amido-2-methylpyridine. The subsequent reaction of 5-amido-2-methylpyridine with an acid to form a salt, followed by the addition of bromine and a sodium nitrite solution, yields 5-bromo-2-methylpyridine. google.com
| Starting Material | Intermediate | Final Product | Reagents | Reference |
| 5-nitro-2-methylpyridine | 5-amido-2-methylpyridine | 5-bromo-2-methylpyridine | 1. Pd/C, H2 (reduction) 2. Acid, Bromine, NaNO2 (diazotization/bromination) | google.com |
Amidation Reactions for Pivalamide (B147659) Formation
The final key transformation in the synthesis of this compound is the formation of the pivalamide group. This is typically achieved through an amidation reaction between the synthesized halogenated aminopyridine and a pivaloyl source.
The most direct method for forming the pivalamide is the acylation of the amino group of 5-bromo-3-methylpyridin-2-amine with pivaloyl chloride. evitachem.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of pivaloyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. evitachem.com This prevents the protonation of the starting aminopyridine, which would render it unreactive. A similar acylation has been demonstrated with the reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride (B1165640). mdpi.com
| Amine Precursor | Acylating Agent | Base | Product | Reference |
| 5-bromo-3-methylpyridin-2-amine | Pivaloyl chloride | Triethylamine | This compound | evitachem.com |
| 5-bromo-2-methylpyridin-3-amine | Acetic anhydride | H2SO4 (catalyst) | N-(5-bromo-2-methylpyridin-3-yl)acetamide | mdpi.com |
To improve the efficiency and yield of the amidation step, various coupling reagents and optimized conditions can be employed. While pivaloyl chloride is a common reagent, alternatives like pivalic anhydride can also be effective for the direct amidation of carboxylic acids with amines. rsc.org The use of pivalic anhydride is advantageous as the only byproduct is the non-toxic pivalic acid, which can be easily removed. rsc.org
For challenging amide couplings, more sophisticated reagents can be utilized. Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in combination with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) have been shown to be highly effective. researchgate.net These reagents activate the carboxylic acid (or in this case, the pivaloyl source) to facilitate the amide bond formation under mild conditions. Pivaloyl chloride has also been noted as an efficient reagent in polymerization reactions that involve the formation of amide bonds. researchgate.net The choice of solvent, temperature, and reaction time are also critical parameters that need to be optimized to achieve the best results. researchgate.net
| Coupling Reagent | Base | Key Advantages | Reference |
| Pivalic anhydride | - | Forms non-toxic, easily removable byproduct | rsc.org |
| HATU | DIPEA | High efficiency for challenging couplings, mild conditions | researchgate.net |
Direct Synthesis and Functionalization Approaches
The construction of this compound is logically approached through a sequence beginning with the readily available precursor, 2-amino-3-methylpyridine. This starting material undergoes acylation followed by a regioselective bromination to yield the target compound.
A plausible and efficient synthetic pathway is outlined below:
| Step | Reaction | Reactants | Reagents & Conditions | Product |
| 1 | Acylation | 2-Amino-3-methylpyridine | Pivaloyl chloride, Pyridine (solvent and base), 0 °C to rt | N-(3-methylpyridin-2-yl)pivalamide |
| 2 | Regioselective Bromination | N-(3-methylpyridin-2-yl)pivalamide | N-Bromosuccinimide (NBS), Acetonitrile (solvent), rt | This compound |
Regioselective Functionalization of Pyridine Rings Facilitated by the Pivaloyl Group
The pivaloyl group (-C(O)C(CH₃)₃) plays a crucial role in directing the regioselectivity of the bromination step. As a bulky directing group attached to the amino nitrogen at the 2-position of the pyridine ring, it sterically hinders the adjacent C3 and to some extent the C6 positions. This steric hindrance, combined with the electronic effects of the amide group, deactivates the pyridine ring towards electrophilic substitution.
However, electrophilic attack is still possible, and the directing effect of the pivaloyl amide group favors substitution at the C5 position. The nitrogen of the pyridine ring is electron-withdrawing, deactivating the ortho (C2, C6) and para (C4) positions to electrophilic attack. The methyl group at C3 is a weak activating group. The pivaloylamino group at C2 is an ortho-, para-director. In this specific case, the C3 and C5 positions are ortho and para to the activating pivaloylamino group, respectively. The significant steric bulk of the pivaloyl group disfavors substitution at the adjacent C3 position, thereby making the C5 position the most favorable site for electrophilic attack. This leads to the regioselective formation of the 5-bromo isomer.
The use of N-Bromosuccinimide (NBS) as the brominating agent is advantageous as it provides a source of electrophilic bromine under relatively mild conditions, which is often crucial for achieving high selectivity with functionalized pyridine rings.
Advanced Synthetic Transformations Leading to this compound and Analogues
The bromine atom at the C5 position of this compound serves as a versatile handle for the synthesis of a wide array of analogues through various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in creating derivatives with diverse functionalities for further research.
Suzuki Cross-Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters. A typical procedure involves reacting this compound with an appropriate boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like K₃PO₄ in a solvent mixture, for instance, 1,4-dioxane (B91453) and water. This method is highly effective for introducing diverse aromatic and heteroaromatic moieties at the C5 position. organic-chemistry.org
Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the bromo-pyridine derivative with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base in an appropriate solvent. This method is valuable for the synthesis of precursors for more complex structures or for introducing rigid, linear linkers.
Heck Coupling: The Heck reaction facilitates the coupling of the aryl bromide with an alkene, leading to the formation of a new carbon-carbon bond and the introduction of a vinyl group. This reaction is typically carried out in the presence of a palladium catalyst and a base.
The following table summarizes the conditions for these advanced synthetic transformations:
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI (co-catalyst) | Amine base (e.g., Et₃N) | DMF or other suitable organic solvent |
| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Base (e.g., Et₃N) | DMF or other suitable organic solvent |
Purification and Isolation Techniques in Academic Synthesis
Following the synthesis of this compound and its analogues, purification is essential to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
Column Chromatography: This is a widely used technique for the purification of organic compounds. For N-(aryl)pivalamide derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a solvent or a mixture of solvents chosen to achieve optimal separation. A common solvent system for compounds of this type is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The polarity of the eluent is gradually increased to elute the desired compound from the column.
Recrystallization: This technique is employed to purify solid compounds. It involves dissolving the crude product in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pivalamide derivatives, solvents such as ethanol, methanol, or mixtures of ethyl acetate and hexane are often effective.
The final purity of the compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Elucidation of Reaction Mechanisms Involving N 5 Bromo 3 Methylpyridin 2 Yl Pivalamide and Analogues
Influence of the Pivaloyl Group on Reactivity and Regioselectivity
The bulky pivaloyl (t-butylcarbonyl) group attached to the amino function at the 2-position of the pyridine (B92270) ring exerts a profound influence on the molecule's reactivity, particularly in directing metallation and influencing cyclization pathways.
Steric Directing Effects in Regioselective Lithiation and Electrophilic Trapping
The pivaloyl group is a powerful directing group in ortho-lithiation reactions. nih.govbaranlab.org Its efficacy stems from its ability to coordinate with organolithium reagents, bringing the base in close proximity to the C-H bonds ortho to the directing group. baranlab.org In the case of N-acyl-3-(aminomethyl)pyridine derivatives, the choice of the lithiating agent and reaction conditions can selectively direct the lithiation to either the pyridine ring or the side chain. researchgate.netmorressier.com For ring lithiation, stronger, more sterically hindered bases like tert-butyllithium (B1211817) (t-BuLi) are often employed at low temperatures to achieve high regioselectivity. researchgate.netmorressier.com
The steric bulk of the pivaloyl group plays a crucial role in determining the site of deprotonation. The large tert-butyl moiety can sterically hinder one ortho position, thereby favoring lithiation at the less encumbered site. In N-(5-Bromo-3-methylpyridin-2-yl)pivalamide, the pivalamido group at the C2 position would be expected to direct lithiation to the C3 position. However, the presence of the methyl group at C3 introduces further steric congestion. Consequently, deprotonation is more likely to occur at the C6 position, which is ortho to the pyridine nitrogen and activated by it, provided a suitable base is used that is not hindered by the 3-methyl group.
Following regioselective lithiation, the resulting organolithium intermediate can be trapped with a variety of electrophiles, introducing a wide range of functional groups onto the pyridine ring. This two-step sequence of directed ortho-metalation followed by electrophilic quench is a powerful strategy for the synthesis of polysubstituted pyridines.
Table 1: Regioselectivity in the Lithiation of N-Acyl-3-(aminomethyl)pyridine Derivatives
| Lithiating Reagent | Temperature | Predominant Site of Lithiation |
| t-BuLi | -78 °C | Pyridine Ring (C4) |
| LDA | -20 to 0 °C | Side Chain (Methylene) |
| n-BuLi | - | Mixture of Ring and Side Chain |
Data compiled from studies on N-acyl-3-(aminomethyl)pyridine derivatives. researchgate.netmorressier.com
Impact on Intramolecular Cyclization Pathways and Heterocycle Formation
The pivaloyl group can also influence intramolecular cyclization reactions, primarily through steric effects that can favor or disfavor certain cyclization pathways. While specific studies on the intramolecular cyclization of this compound are not extensively documented, general principles of N-acylaminopyridine cyclizations can be considered.
For instance, intramolecular reactions involving the pivalamido nitrogen and a suitably positioned reactive group on the pyridine ring or a substituent can lead to the formation of fused heterocyclic systems. The bulky pivaloyl group can influence the conformation of the molecule, potentially pre-organizing it for a specific cyclization pathway. Conversely, its steric hindrance might completely inhibit a potential cyclization that would be facile with a smaller N-acyl group. The formation of N-acyliminium ions from related systems can lead to intramolecular cyclization with the pyridine ring, resulting in novel heterocyclic structures. researchgate.net
Pyridine Ring Activation and Functionalization Mechanisms
The pyridine ring in this compound is susceptible to various functionalization reactions, particularly those involving transition metal-catalyzed C-H activation.
Transition Metal-Catalyzed C-H Activation Processes
Transition metal catalysis offers a powerful and atom-economical approach to functionalize the otherwise inert C-H bonds of the pyridine ring. Ruthenium-based catalysts have emerged as particularly effective for this purpose. nih.govresearchgate.netresearchgate.netmdpi.comgoettingen-research-online.denih.govnih.govmdpi.comrsc.org
While the target molecule itself does not possess a benzylic position, analogous systems where a pyridine ring directs the C-H activation of a benzylic C-H bond provide valuable mechanistic insights. In these reactions, the pyridine nitrogen acts as a directing group, coordinating to the ruthenium center and positioning the catalyst for the activation of a C-H bond at the benzylic position of a substituent.
The generally accepted mechanism for ruthenium-catalyzed C-H arylation involves several key steps: researchgate.net
C-H Bond Activation: The catalyst, often a Ru(II) species, coordinates to the pyridine nitrogen. This is followed by a carboxylate-assisted cyclometalation step, where a C-H bond is cleaved to form a ruthenacycle intermediate. mdpi.comrsc.org
Oxidative Addition: The aryl halide then undergoes oxidative addition to the ruthenium center, forming a Ru(IV) intermediate.
Reductive Elimination: The final step is the reductive elimination of the coupled product, regenerating the active Ru(II) catalyst.
This catalytic cycle allows for the direct formation of a C-C bond between the benzylic carbon and the aryl group.
The presence of a substituent at the 3-position of the pyridine ring, such as the methyl group in this compound, can significantly impact the efficiency and regioselectivity of C-H activation processes.
Electronic Effects: An electron-donating group like methyl at the 3-position can increase the electron density of the pyridine ring, which can influence its interaction with the metal catalyst. However, for C-H arylation, electron-withdrawing groups at the 3-position have been shown to facilitate C4-arylation by increasing the acidity of the C4-H bond. nih.govresearchgate.net
Steric Effects: The steric bulk of the 3-substituent plays a crucial role. A bulky substituent can hinder coordination of the catalyst or the approach of the coupling partner, thereby influencing the regioselectivity of the C-H functionalization. nih.govresearchgate.net In some cases, steric hindrance can be exploited to achieve high regioselectivity in nucleophilic aromatic substitution reactions of 3-substituted 2,6-dichloropyridines. researchgate.net For C-H activation, steric repulsion between a 3-substituent and the catalytic complex can disfavor functionalization at the adjacent C2 and C4 positions, potentially directing the reaction to a more remote C-H bond if electronically favorable.
Nucleophilic Aromatic Substitution (SNAr) Pathways of Bromopyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for pyridine derivatives, particularly those bearing a halogen substituent. wikipedia.org Unlike benzene, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This property makes it susceptible to attack by nucleophiles, a reaction that is difficult to achieve with typical aryl halides unless they are activated by strong electron-withdrawing groups. uomustansiriyah.edu.iqmasterorganicchemistry.com The SNAr reaction in pyridines proceeds more readily, especially at the C2 (α) and C4 (γ) positions, because the negative charge of the intermediate can be effectively delocalized onto the ring nitrogen atom. chemistry-online.comquora.comquimicaorganica.org
The mechanism is generally a two-step addition-elimination process: uomustansiriyah.edu.iqquimicaorganica.org
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken during this step, which is typically the rate-determining step. uomustansiriyah.edu.iq For an attack at the C2 or C4 position of a bromopyridine, one of the resonance structures places the negative charge directly on the electronegative nitrogen atom, providing significant stabilization. quora.comyoutube.com
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (bromide ion). This step is generally fast. uomustansiriyah.edu.iq
The reactivity of bromopyridines in SNAr reactions is influenced by several factors, as detailed in the table below.
| Factor | Influence on SNAr Reaction | Rationale |
| Position of Substituents | C2 and C4 positions are highly activated towards nucleophilic attack. quora.comquimicaorganica.org | The intermediate anionic charge is stabilized by delocalization onto the electronegative nitrogen atom. quora.com |
| Nucleophile | Stronger nucleophiles (e.g., alkoxides, amides) generally react faster. | The rate-determining step is the nucleophilic attack on the electron-deficient ring. uomustansiriyah.edu.iq |
| Other Ring Substituents | Additional electron-withdrawing groups on the ring enhance the reaction rate. chemistry-online.com | These groups further decrease the electron density of the ring, making it more electrophilic. |
| Solvent | Polar aprotic solvents (e.g., DMSO, DMF) are often used. | These solvents can solvate the cation of the nucleophilic salt without strongly solvating the anion, increasing its nucleophilicity. |
For a compound like this compound, the bromine at the C5 position is less activated than a halogen at the C2 or C4 position. However, substitution can still occur under specific conditions, often requiring stronger nucleophiles or catalytic activation.
Free-Radical Bromination Mechanisms (e.g., N-bromosuccinimide reactions)
Free-radical bromination is a key method for the functionalization of alkyl side chains on aromatic rings, including methylpyridines (picolines). daneshyari.com The reaction involving N-bromosuccinimide (NBS), known as the Wohl-Ziegler reaction, is particularly effective for brominating the benzylic position of methylpyridines. masterorganicchemistry.comwikipedia.org NBS is favored over molecular bromine (Br₂) because it provides a low, constant concentration of Br₂, which promotes the desired radical substitution pathway while minimizing competitive electrophilic addition reactions. masterorganicchemistry.com
The mechanism proceeds through a classic radical chain reaction: masterorganicchemistry.com
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or irradiation. The resulting radicals then react with NBS to generate a bromine radical (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group on the pyridine ring, forming a stabilized pyridyl-methyl radical and hydrogen bromide (HBr). This pyridyl-methyl radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain. masterorganicchemistry.com
Termination: The reaction ceases when radicals combine with each other to form non-radical species.
The regioselectivity of this reaction on substituted pyridines is influenced by the electronic effects of the ring nitrogen. The nitrogen atom is inductively deactivating, which can affect the stability of the radical intermediate and the reactivity of the adjacent methyl groups. daneshyari.com Studies on unsymmetrical dimethylpyridines (lutidines) have shown that bromination preferentially occurs on the methyl group farthest from the deactivating nitrogen atom. daneshyari.com
| Position of Methyl Group | Relative Reactivity towards NBS | Rationale |
| 4-methyl (γ-picoline) | High | The radical intermediate is stabilized by resonance with the ring. Some studies report higher reactivity than the 2-position. daneshyari.com |
| 2-methyl (α-picoline) | Moderate | The radical is stabilized, but the inductive effect of the adjacent nitrogen can be deactivating. daneshyari.com |
| 3-methyl (β-picoline) | Low | The radical intermediate has less resonance stabilization compared to the 2- and 4-positions. daneshyari.com |
Stereochemical Aspects of Reactions
The stereochemical outcome is a critical consideration in reactions that form or modify chiral centers. For analogues of this compound, understanding and controlling stereochemistry is essential for applications in areas like asymmetric catalysis and pharmaceuticals. nih.gov
Formation of Racemic Compounds in Specific Transformations
The formation of a racemic mixture (a 50:50 mixture of enantiomers) occurs when a new stereocenter is created from a prochiral substrate in an environment devoid of any chiral influence. lumenlearning.com This is common in reactions that proceed through a planar, achiral intermediate. lumenlearning.comochemtutor.com
A prime example is the free-radical bromination of a prochiral benzylic carbon. For instance, if an ethyl-substituted pyridine were to undergo benzylic bromination with NBS, the reaction would proceed through a planar sp²-hybridized radical intermediate at the benzylic carbon. masterorganicchemistry.com The subsequent attack by bromine can occur from either face of this planar intermediate with equal probability. This non-selective attack leads to the formation of both (R)- and (S)-enantiomers in equal amounts, resulting in a racemic product. masterorganicchemistry.comlumenlearning.com
| Reaction Type | Intermediate | Stereochemical Outcome | Reason |
| Free-Radical Bromination | Planar sp² radical masterorganicchemistry.com | Racemic mixture (if new chiral center is formed) | Equal probability of attack from either face of the planar intermediate. lumenlearning.com |
| Sɴ1 Reaction | Planar carbocation | Racemic mixture | The nucleophile can attack the planar carbocation from either side with equal likelihood. lumenlearning.com |
| Addition to Carbonyl | Planar sp² carbonyl | Racemic mixture (with achiral nucleophile) | The nucleophile can attack the top or bottom face of the carbonyl group equally. |
Control over Stereocenter Generation
Achieving control over the generation of stereocenters is a central goal of modern organic synthesis. This allows for the selective formation of a single desired stereoisomer. In the context of pyridine chemistry, several strategies are employed to achieve this control.
One powerful approach is the use of asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. mdpi.com For example, the dearomatization of pyridines can be achieved with high enantioselectivity using chiral copper hydride complexes. nih.gov These catalytic systems can create multiple stereocenters with high levels of control. mdpi.comnih.gov
Another strategy involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed.
The table below summarizes common methods for stereochemical control.
| Method | Description | Example Application |
| Asymmetric Catalysis | A chiral catalyst (e.g., a metal complex with a chiral ligand) creates a chiral environment for the reaction. mdpi.com | Copper-catalyzed asymmetric alkylation of alkenyl pyridines to produce chiral side chains. nih.gov |
| Chiral Auxiliaries | A removable chiral group is attached to the substrate to direct a stereoselective reaction. | Used in additions to carbonyls or alkylations to control the formation of new stereocenters. |
| Substrate Control | An existing stereocenter in the starting material influences the stereochemical outcome of a new stereocenter. | Diastereoselective reduction of a ketone on a molecule that already contains a chiral center. |
| Chiral Reagents | A stoichiometric amount of a chiral reagent is used to deliver functionality in a stereoselective manner. | Asymmetric hydrogenation using a chiral borane (B79455) reagent. |
These methods enable the synthesis of enantioenriched pyridine derivatives, which is crucial for evaluating their biological activity and developing them for various applications. nih.gov
Advanced Spectroscopic Characterization and Structural Analysis of N 5 Bromo 3 Methylpyridin 2 Yl Pivalamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of N-(5-bromo-3-methylpyridin-2-yl)pivalamide is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the proton, while the coupling constants (J), in Hertz (Hz), reveal information about adjacent protons.
The protons of the pivalamide (B147659) moiety are expected to produce a characteristic singlet for the nine equivalent protons of the tert-butyl group, typically observed in the upfield region (around 1.0-1.5 ppm) due to the shielding effect of the alkyl group. The amide proton (N-H) would likely appear as a broad singlet in the downfield region, generally between 7.5 and 8.5 ppm, with its exact position and broadness being influenced by solvent, concentration, and hydrogen bonding interactions libretexts.org.
For the substituted pyridine (B92270) ring, two aromatic protons are expected. The proton at the 4-position (H-4) and the proton at the 6-position (H-6) would appear as distinct signals. Due to the anisotropic effect of the pyridine ring and the electronic influence of the substituents, these protons would resonate in the aromatic region (typically 7.0-8.5 ppm). Their mutual coupling would likely result in doublets, though the coupling constant might be small. The methyl group protons on the pyridine ring at the 3-position would appear as a singlet in the upfield region of the aromatic spectrum, typically around 2.0-2.5 ppm.
For comparison, the precursor, 2-amino-5-bromo-3-methylpyridine, shows characteristic signals for the aromatic protons and the methyl group, which serve as a basis for assigning the signals in the acylated product nist.gov. The acylation to form the pivalamide is expected to cause a downfield shift of the adjacent pyridine protons due to the electron-withdrawing nature of the pivaloyl group.
Table 1: Predicted ¹H NMR Data for this compound This table is generated based on typical chemical shifts for similar structural motifs.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H-4 | 7.5 - 8.0 | d |
| Pyridine H-6 | 8.0 - 8.5 | d |
| Pyridine CH₃ | 2.0 - 2.5 | s |
| Amide NH | 7.5 - 8.5 | br s |
| Pivalamide C(CH₃)₃ | 1.0 - 1.5 | s |
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum of this compound can be predicted based on the known effects of substituents on the pyridine ring and the characteristic shifts for an amide carbonyl and a tert-butyl group.
The carbonyl carbon of the pivalamide group is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The quaternary carbon of the tert-butyl group would appear around 35-45 ppm, while the methyl carbons of this group would resonate in the upfield region, around 25-35 ppm.
The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region (110-160 ppm). The carbon bearing the bromine atom (C-5) would be influenced by the heavy atom effect, though its exact shift is also determined by the other substituents. The carbon attached to the pivalamido group (C-2) would likely be found in the more downfield portion of the aromatic region. The carbon with the methyl group (C-3) and the other ring carbons (C-4 and C-6) will have distinct signals that can be assigned based on substituent effects and comparison with related structures rsc.org.
Table 2: Predicted ¹³C NMR Data for this compound This table is generated based on typical chemical shifts for similar structural motifs.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | 170 - 180 |
| Pyridine C-2 | 150 - 160 |
| Pyridine C-3 | 130 - 140 |
| Pyridine C-4 | 135 - 145 |
| Pyridine C-5 | 110 - 120 |
| Pyridine C-6 | 145 - 155 |
| Pyridine CH₃ | 15 - 25 |
| Pivalamide C (CH₃)₃ | 35 - 45 |
| Pivalamide C(CH₃ )₃ | 25 - 35 |
COSY (Correlation Spectroscopy): A COSY experiment would reveal proton-proton couplings. For this molecule, a cross-peak between the signals of the H-4 and H-6 protons of the pyridine ring would confirm their connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the methyl group and the aromatic protons to their corresponding carbon atoms in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would be dominated by absorptions corresponding to the amide and pyridine functionalities.
The most prominent feature would be the strong absorption band due to the stretching vibration of the amide carbonyl group (C=O). For secondary amides, this band, often referred to as the Amide I band, typically appears in the region of 1630-1680 cm⁻¹ libretexts.org. Its precise position can be influenced by hydrogen bonding.
The N-H stretching vibration of the secondary amide is expected to be observed in the range of 3170-3500 cm⁻¹ libretexts.org. The presence of a single band in this region would be indicative of a secondary amide. The N-H bending vibration (Amide II band) usually appears around 1510-1570 cm⁻¹ libretexts.org.
The pyridine ring will exhibit a series of characteristic stretching vibrations (C=C and C=N) in the fingerprint region, typically between 1400 and 1600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group are expected above 3000 cm⁻¹ and in the 2850-3000 cm⁻¹ region, respectively.
Table 3: Predicted IR Absorption Bands for this compound This table is generated based on typical vibrational frequencies for the functional groups present.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3170 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium-Strong |
| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Medium-Strong |
Hydrogen bonding can significantly influence the position and shape of the N-H and C=O stretching bands in the IR spectrum. In the solid state or in concentrated solutions, this compound is likely to form intermolecular hydrogen bonds where the amide N-H group of one molecule interacts with the carbonyl oxygen of another molecule. This interaction typically causes a shift of both the N-H and C=O stretching frequencies to lower wavenumbers (red shift) and a broadening of the N-H band nih.gov.
The presence of the pyridine nitrogen atom also introduces the possibility of intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen. However, for this to occur, the pivaloyl group would need to adopt a specific conformation that brings the N-H proton in proximity to the ring nitrogen. The formation of a stable intramolecular hydrogen bond would also lead to a red shift in the N-H stretching frequency. A comparative analysis of the IR spectra in different solvents (polar vs. non-polar) and at varying concentrations could help to distinguish between inter- and intramolecular hydrogen bonding. In dilute solutions of a non-polar solvent, intermolecular hydrogen bonds are minimized, and any remaining low-frequency N-H band could be attributed to intramolecular hydrogen bonding amanote.comamolf.nl.
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
Mass spectrometry serves as a cornerstone for the characterization of this compound, offering precise information on its molecular weight and elemental composition, as well as insights into its structural integrity through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, allowing for the determination of its exact mass.
For this compound, with a molecular formula of C₁₁H₁₅BrN₂O, the calculated monoisotopic mass is 270.0368 Da. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, typically within a few parts per million (ppm). This level of precision helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass. The presence of the bromine atom is particularly significant, as its distinct isotopic pattern (⁷⁹Br and ⁸¹Br) provides a clear signature in the mass spectrum, further corroborating the compound's identity.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂O |
| Average Mass | 271.15 g/mol |
| Monoisotopic Mass | 270.0368 Da |
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound without causing significant fragmentation. In ESI-MS, the compound is typically protonated to form the [M+H]⁺ ion. For this compound, the expected m/z value for the protonated molecule would correspond to its isotopic masses, primarily showing peaks around 271 and 273, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
While ESI is a soft technique, fragmentation can be induced in the mass spectrometer. This process, known as tandem mass spectrometry (MS/MS), can provide valuable structural information. Common fragmentation pathways for amide-containing compounds like this compound often involve the cleavage of the amide bond, which can help to confirm the connectivity of the pivaloyl group to the aminopyridine core.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The single-crystal X-ray diffraction analysis of this compound or its close analogues reveals the preferred conformation of the molecule in the solid state. A key structural feature is the dihedral angle between the plane of the pyridine ring and the plane of the pivalamide group. This angle is influenced by steric hindrance from the methyl group on the pyridine ring and the bulky tert-butyl group of the pivalamide moiety.
Table 2: Representative Crystallographic Data for a Pyridine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| β (°) | 98.76(3) |
| Volume (ų) | 1358.9(8) |
| Z | 4 |
Note: This is representative data for a related class of compounds and not specific to this compound, for which publicly available crystal structure data is limited.
Intramolecular hydrogen bonds play a significant role in defining the conformation of this compound. nih.govrsc.org A likely and important intramolecular interaction is the hydrogen bond formed between the amide proton (N-H) and the nitrogen atom of the pyridine ring. This interaction creates a stable six-membered ring-like structure, which helps to lock the molecule into a relatively planar conformation. nih.gov The formation of this intramolecular hydrogen bond can have a profound effect on the molecule's properties. rsc.org
C-H…O Hydrogen Bonds: The carbonyl oxygen of the pivalamide group is a good hydrogen bond acceptor and can interact with C-H groups from neighboring molecules.
Halogen Bonding (N-H…Br or C-H…Br): The bromine atom on the pyridine ring can act as a halogen bond acceptor, interacting with hydrogen bond donors from adjacent molecules. rsc.org The nature of C–Br⋯Br–C intermolecular interactions has been evaluated through first-principles calculations on model dimers. rsc.org
π-π Stacking: The aromatic pyridine rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal packing. researchgate.net
The interplay of these various intermolecular forces results in a specific, repeating three-dimensional arrangement of the molecules, known as the crystal packing motif. The study of these motifs is essential for understanding the material properties of the compound.
Investigation of Positional Disorder (e.g., tert-butyl groups, hydroxyl groups)
Positional disorder is a phenomenon in crystallography where an atom or a group of atoms occupies more than one position in the crystal lattice. This is a common occurrence for flexible molecular fragments, such as tert-butyl and hydroxyl groups, which can adopt multiple conformations with similar energy levels. The refinement of these disordered structures is crucial for an accurate molecular model.
In the structural analysis of this compound and its analogues, the investigation of positional disorder, particularly concerning the bulky tert-butyl group of the pivalamide moiety, is of significant interest. While a specific crystallographic study for this compound is not publicly available, insights can be drawn from structurally related compounds and general crystallographic principles.
The tert-butyl group, due to its rotational freedom around the C-C bond connecting it to the amide nitrogen, is particularly prone to rotational disorder. This typically manifests as the methyl groups occupying two or more sets of positions, which can be modeled with partial occupancies. The refinement of such disorder involves splitting the disordered atoms over the different positions and refining their site occupancy factors (SOFs), with the sum of the SOFs for each set of disordered atoms constrained to unity.
A relevant example can be found in the crystal structure of a related compound, N-(5-Bromopyridin-2-yl)acetamide, where the asymmetric unit contains two independent molecules. In one of these molecules, the methyl hydrogen atoms of the acetamide (B32628) group were found to be disordered over two sets of sites. This disorder was modeled with an occupancy ratio of 0.57:0.43. nih.gov This observation in a closely related analogue underscores the potential for conformational variability in the acyl group, which would be even more pronounced for the larger pivalamide group.
For hydroxyl groups, disorder can arise from different hydrogen-bonding patterns or rotational positions around a C-O bond. Modeling this type of disorder also requires the use of partial occupancies for the hydrogen atom and potentially the oxygen atom if its position is also affected.
The identification and proper modeling of positional disorder are critical for achieving a stable and accurate crystallographic refinement. It relies on careful examination of the electron density maps and the use of appropriate constraints and restraints during the refinement process.
Advanced Crystallographic Software and Refinement Methodologies (e.g., SIR92, SHELXL97, X-SEED)
The determination and refinement of crystal structures, such as that of this compound and its analogues, rely on sophisticated software packages that implement advanced crystallographic methodologies. Programs like SIR92 and the SHELX series are standards in the field for structure solution and refinement.
Structure Solution: The initial step of solving the crystal structure, which involves determining the initial phases of the structure factors, is often accomplished using direct methods. Programs like SIR92 and SHELXS-97 are powerful tools for this purpose. These programs use statistical relationships between the intensities of the reflections to derive the phases and generate an initial model of the crystal structure.
Structure Refinement: Once an initial model is obtained, the process of refinement is carried out to improve the agreement between the calculated and observed diffraction data. SHELXL97 is a widely used program for the full-matrix least-squares refinement of crystal structures. This program allows for the refinement of atomic positions, anisotropic displacement parameters, and site occupancy factors for disordered atoms.
In the case of the analogue N-(5-Bromopyridin-2-yl)acetamide, the structure was refined using SHELXL97. nih.gov The refinement process for this and similar structures typically involves the following methodologies:
Riding Model: Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model. This means their positions are dependent on the atom to which they are bonded, reducing the number of parameters to be refined. For the N-(5-Bromopyridin-2-yl)acetamide structure, all hydrogen atoms were positioned geometrically and refined using a riding model. nih.gov
Anisotropic Displacement Parameters: Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid rather than a sphere. This provides a more accurate representation of the atomic vibrations.
Restraints and Constraints: To handle issues like positional disorder or to maintain sensible molecular geometry, restraints and constraints are applied during refinement. For disordered groups, the sum of occupancies is constrained to be 1.0. Geometric restraints might be used to ensure that bond lengths and angles in the disordered fragments remain chemically reasonable.
The X-SEED interface is an example of a graphical user interface that integrates various crystallographic programs, including the SHELX suite, providing a more user-friendly environment for managing the structure determination and refinement process.
The successful application of these software packages and refinement methodologies is essential for obtaining high-quality crystal structures, which in turn provides detailed and reliable information about the molecular geometry, conformation, and intermolecular interactions of compounds like this compound.
Crystallographic Data for N-(5-Bromopyridin-2-yl)acetamide
| Parameter | Value |
| Chemical Formula | C₇H₇BrN₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.896(2) |
| b (Å) | 11.235(2) |
| c (Å) | 12.345(2) |
| β (°) | 112.59(3) |
| Volume (ų) | 1523.3(5) |
| Z | 8 |
| R-factor (%) | 4.4 |
| Data/Restraints/Parameters | 2480 / 0 / 92 |
Theoretical and Computational Chemistry Investigations of N 5 Bromo 3 Methylpyridin 2 Yl Pivalamide
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's geometric and electronic properties. Through DFT, the equilibrium geometry of a molecule can be determined by finding the minimum energy conformation. This involves optimizing bond lengths, bond angles, and dihedral angles.
Table 1: Representative Calculated Geometric Parameters for a Pyridine-Amide Structure
| Parameter | Bond/Angle | Typical Calculated Value |
|---|---|---|
| Bond Length | C-N (Amide) | ~1.36 Å |
| Bond Length | C=O (Amide) | ~1.23 Å |
| Bond Length | C-Br | ~1.89 Å |
| Bond Angle | O=C-N (Amide) | ~122° |
Note: These are typical values for similar structures and may not represent the exact optimized geometry of N-(5-Bromo-3-methylpyridin-2-yl)pivalamide.
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Spectroscopic Insights
Frontier Molecular Orbital (FMO) theory is instrumental in predicting a molecule's reactivity and understanding its electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing chemical stability; a smaller gap suggests higher reactivity.
In studies of related N-aryl acetamides, the HOMO is typically localized over the electron-rich pyridine (B92270) ring, while the LUMO is distributed across the aromatic system. The HOMO-LUMO energy gap provides insights into the molecule's electronic absorption properties, correlating with the wavelengths of maximum absorption (λmax) in UV-Vis spectroscopy. A smaller energy gap generally corresponds to a longer wavelength of absorption.
Table 2: Frontier Molecular Orbital Energies and Properties for a Related Pyridine Derivative
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 to -7.0 | Electron-donating ability, localized on the pyridine ring |
| LUMO | -1.0 to -1.5 | Electron-accepting ability, delocalized across the molecule |
Note: The values are approximations based on similar compounds and serve as an illustrative example.
Reactivity Indices and Molecular Electrostatic Potential (MEP) Mapping
To further quantify and visualize reactivity, computational methods like Molecular Electrostatic Potential (MEP) mapping and the calculation of reactivity indices are employed. The MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.
The MEP map uses a color scale to denote electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. Conversely, regions of positive potential (colored blue) are electron-deficient and are targets for nucleophilic attack, commonly located around hydrogen atoms. For this compound, the carbonyl oxygen of the pivalamide (B147659) group and the nitrogen atom of the pyridine ring would be expected to be regions of high electron density.
Global reactivity descriptors derived from FMO energies, such as chemical hardness (η), softness (S), and electronegativity (χ), provide quantitative measures of a molecule's reactivity.
Electronegativity (χ): χ = -(EHOMO + ELUMO)/2
Chemical Hardness (η): η = (ELUMO - EHOMO)/2
Chemical Softness (S): S = 1/(2η)
A higher electronegativity indicates a greater ability to attract electrons. Hardness and softness are related to the molecule's resistance to changes in its electron distribution; soft molecules are generally more reactive.
Computational Modeling of Reaction Pathways and Transition States (e.g., C-H Activation)
Computational modeling can be used to explore potential reaction mechanisms, such as C-H activation, by mapping the potential energy surface and identifying transition states. C-H activation is a significant transformation in organic synthesis, and pyridine derivatives are often substrates in such reactions, typically catalyzed by transition metals.
Theoretical studies in this area would involve locating the structures of reactants, intermediates, transition states, and products along a proposed reaction coordinate. The calculated activation energies would reveal the kinetic feasibility of different pathways. For a molecule like this compound, computational studies could investigate the regioselectivity of C-H activation on the pyridine ring, assessing which C-H bond is most susceptible to cleavage. However, specific computational studies modeling the reaction pathways for this particular compound are not readily found in the existing literature.
Conformational Analysis and Energy Landscapes
The presence of rotatable single bonds, particularly the N-C bond of the amide linkage and the C-C bond between the pyridine ring and the amide nitrogen, allows for different spatial arrangements or conformations of this compound. Conformational analysis aims to identify the stable conformers and the energy barriers for rotation between them.
The steric bulk of the pivalamide group's tert-butyl moiety would significantly influence the preferred conformation. Computational methods can be used to construct a potential energy landscape by systematically rotating the key dihedral angles and calculating the corresponding energy. This would reveal the global minimum energy conformation and other low-energy conformers that might exist in equilibrium. Such an analysis is crucial for understanding how the molecule's three-dimensional shape affects its interactions with other molecules, such as in biological systems or crystal packing. Detailed conformational analyses and energy landscapes for this compound have not been reported in the reviewed scientific literature.
Chemical Derivatization and Novel Transformations of N 5 Bromo 3 Methylpyridin 2 Yl Pivalamide
Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
The bromine atom at the C-5 position of the pyridine (B92270) ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling with Arylboronic Acids and Derivatives
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting an organohalide with an organoboron compound. N-(5-Bromo-3-methylpyridin-2-yl)pivalamide is an excellent substrate for this reaction, readily coupling with a wide range of arylboronic acids and their derivatives. The pivalamide (B147659) group, an N-acyl protecting group, is well-tolerated under typical Suzuki-Miyaura conditions, which often involve a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) and a base like potassium phosphate in a solvent mixture like 1,4-dioxane (B91453) and water. mdpi.com
This reaction allows for the introduction of various substituted aryl and heteroaryl groups at the C-5 position of the pyridine ring, yielding products with potential applications in pharmaceutical and materials development. The reaction is compatible with a diverse array of functional groups on the arylboronic acid partner. mdpi.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Arylboronic Acid/Derivative | Catalyst System | Base/Solvent | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane-H₂O | N-(3-Methyl-5-phenylpyridin-2-yl)pivalamide |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane-H₂O | N-(5-(4-Methoxyphenyl)-3-methylpyridin-2-yl)pivalamide |
| Thiophene-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane-H₂O | N-(3-Methyl-5-(thiophen-3-yl)pyridin-2-yl)pivalamide |
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira)
Beyond the Suzuki-Miyaura reaction, the bromine atom of this compound can participate in other significant palladium-catalyzed transformations.
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. wikipedia.org This reaction is crucial for synthesizing compounds used in drug discovery. This compound can be coupled with a variety of primary and secondary amines using a palladium catalyst, a suitable phosphine ligand (like BINAP or Xantphos), and a base such as sodium tert-butoxide. wikipedia.orgnih.gov
The Sonogashira coupling provides a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. scirp.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgsoton.ac.uk The coupling of this compound with various alkynes introduces an alkynyl moiety at the C-5 position, which can serve as a handle for further synthetic elaborations.
Table 2: Buchwald-Hartwig and Sonogashira Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System | Base/Solvent | Product Example |
|---|---|---|---|---|
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOtBu / Toluene | N-(5-Anilino-3-methylpyridin-2-yl)pivalamide |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ / Dioxane | N-(3-Methyl-5-morpholinopyridin-2-yl)pivalamide |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | N-(3-Methyl-5-(phenylethynyl)pyridin-2-yl)pivalamide |
Functional Group Interconversions and Modifications on the Pyridine Ring
The pyridine ring of this compound possesses other reactive sites besides the bromine atom, namely the methyl group and the pyridine nitrogen, which can be targeted for further derivatization.
Transformations Involving the Methyl Group (e.g., Benzylic Bromination to form N-(5-bromo-3-(bromomethyl)pyridin-2-yl)pivalamide)
The methyl group at the C-3 position is analogous to a benzylic position and is susceptible to free-radical bromination. This transformation, often known as the Wohl-Ziegler reaction, typically utilizes N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride. manac-inc.co.jpresearchgate.netorganic-chemistry.org This reaction selectively introduces a bromine atom onto the methyl group, converting it to a bromomethyl group.
The resulting compound, N-(5-bromo-3-(bromomethyl)pyridin-2-yl)pivalamide, is a highly valuable intermediate. The bromomethyl group is a versatile electrophile that can readily undergo nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups, including alcohols, ethers, amines, and nitriles, thereby enabling further diversification of the molecular scaffold.
Reactions at the Pyridine Nitrogen (e.g., N-oxide formation, coordination chemistry)
The nitrogen atom of the pyridine ring retains its Lewis basic character and can undergo reactions typical of tertiary amines and heterocyclic nitrogen compounds. wikipedia.org
N-oxide formation is a common transformation for pyridines. Oxidation of the pyridine nitrogen can be achieved using various oxidizing agents, most commonly peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. thieme-connect.de The resulting this compound N-oxide exhibits altered electronic properties. The N-oxide group is highly polar and can influence the regioselectivity of subsequent electrophilic substitution reactions on the pyridine ring. nih.gov
In coordination chemistry , the lone pair of electrons on the pyridine nitrogen allows it to act as a ligand, coordinating to various metal centers. nih.gov While the pivalamide group at the adjacent C-2 position may introduce some steric hindrance, the nitrogen is still available for coordination. Such coordination complexes can have applications in catalysis, materials science, and bioinorganic chemistry.
Reactions Involving the Pivalamide Moiety
The pivalamide group, while generally stable and often employed as a protecting group, can be chemically modified or removed under specific conditions. The most common reaction involving this moiety is its hydrolysis to reveal the parent amine.
Due to the steric bulk of the tert-butyl group, the pivalamide is more resistant to hydrolysis than less hindered amides like acetamides. However, cleavage can be achieved under forcing acidic or basic conditions. For instance, heating with concentrated hydrochloric acid or a strong base like sodium hydroxide can hydrolyze the amide bond to yield 2-amino-5-bromo-3-methylpyridine. This deprotection step is often a key transformation in a multi-step synthesis, unmasking the amino group for further reactions.
N-Alkylation and Other Amide Modifications (e.g., N-methylpivalamide synthesis)
The secondary amide functionality in this compound provides a site for further substitution, most commonly N-alkylation. This modification can significantly alter the compound's steric and electronic properties, which can be useful in tuning its reactivity or its function in larger molecular systems.
The N-H proton of the pivalamide group is acidic and can be removed by a suitable base to generate a nucleophilic amide anion. This anion can then react with various electrophiles, such as alkyl halides, to form a new N-C bond. A common example of this transformation is N-methylation. The successful synthesis and commercial availability of N-(5-Bromo-3-methylpyridin-2-yl)-N-methylpivalamide confirms the viability of this modification sigmaaldrich.com.
General reaction conditions for the N-alkylation of N-aryl amides involve the use of a base in an appropriate aprotic solvent. The choice of base is crucial to ensure complete deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) chemrxiv.org. The reaction is then treated with an alkylating agent, such as methyl iodide or dimethyl sulfate for methylation. Palladium-catalyzed N-alkylation reactions using alcohols as alkylating agents have also been developed for aromatic amines and amides, representing a more atom-economical approach chemrxiv.orgnih.gov.
Below is a table summarizing typical reagents used for N-alkylation of related amide systems.
| Modification | Reagent System | Product Type | Ref. |
| N-Methylation | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | N-methyl amide | semanticscholar.org |
| N-Ethylation | 1. Potassium Carbonate (K₂CO₃) 2. Ethyl Bromide (CH₃CH₂Br) | N-ethyl amide | chemrxiv.org |
| N-Benzylation | 1. Cesium Carbonate (Cs₂CO₃) 2. Benzyl Chloride (BnCl) | N-benzyl amide | chemrxiv.org |
| N-Arylation | Pd(OAc)₂, (rac)-BINAP, NaOtBu, Aryl Bromide | N-aryl amide | cmu.edu |
Amide-Directed Ortho-Metalation Reactions (e.g., lithiation)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings researchgate.netclockss.orgznaturforsch.com. The reaction utilizes a directing metalating group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to an adjacent ortho position. The pivalamide group (-NHCOt-Bu) is recognized as a highly effective DMG acs.orgsci-hub.se.
In the case of this compound, the pivalamide group is attached at the C2 position of the pyridine ring. The process is initiated by the deprotonation of the acidic amide N-H proton with one equivalent of a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous ether solvent like THF clockss.org. The resulting lithium amide then coordinates a second equivalent of the organolithium reagent, directing the deprotonation to the only available ortho C-H bond at the C6 position. The C3 position is also ortho but is blocked by a methyl group.
This process generates a versatile 6-lithio-pyridyl intermediate in situ. This nucleophilic species can then be quenched with a wide range of electrophiles to introduce new functional groups with high regioselectivity harvard.edursc.org. This two-step sequence provides a reliable method for synthesizing 2,3,5,6-tetrasubstituted pyridine derivatives that would be challenging to access through other means.
The table below illustrates potential transformations of the 6-lithio intermediate derived from this compound.
| Electrophile | Reagent Example | Functional Group Introduced at C6 | Product Class |
| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ | 6-Alkylpyridine |
| Carbonyl Compound | N,N-Dimethylformamide (DMF) | -CHO | 6-Formylpyridine |
| Carbon Dioxide | CO₂ (gas or solid) | -COOH | Pyridine-6-carboxylic acid |
| Disulfide | Dimethyl disulfide (CH₃SSCH₃) | -SCH₃ | 6-(Methylthio)pyridine |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 6-Silylpyridine |
| Boronic Ester | Trimethyl borate (B(OMe)₃) | -B(OH)₂ (after hydrolysis) | Pyridine-6-boronic acid |
Synthesis of Complex and Fused Heterocyclic Systems
The strategic placement of the bromine atom and the pivalamide group on the 3-methylpyridine core makes this compound a valuable precursor for the synthesis of more elaborate molecular architectures, including fused heterocyclic systems and complex ligands for coordination chemistry.
Intramolecular Cyclization Reactions Initiated by the Compound Structure
The presence of a halogen atom and an N-H bond in this compound suggests its potential as a substrate for intramolecular cyclization reactions to form fused heterocyclic systems. Transition metal catalysis, particularly with palladium, is a common and powerful method for constructing such ring systems via intramolecular C-N or C-C bond formation beilstein-archives.orgbeilstein-journals.org.
While specific literature on the intramolecular cyclization of this compound is not available, analogous transformations on similar bromo-pyridyl amide substrates have been reported. These reactions typically involve the palladium-catalyzed intramolecular C-H arylation, where the catalyst facilitates the coupling of the C-Br bond with a C-H bond on an adjacent ring beilstein-archives.orgbeilstein-journals.org. Another possibility is an intramolecular Buchwald-Hartwig amination, coupling the C-Br bond with the amide N-H. However, for the title compound, this would lead to a strained four-membered ring, which is unlikely.
A more plausible strategy would involve a multi-step sequence where the molecule is first modified (e.g., via DoM at C6) to introduce a tethered group, which then participates in an intramolecular cyclization with the C5-bromo position. Alternatively, palladium-catalyzed reactions can create fused systems from precursors containing bromo-pyridyl amides. For example, the intramolecular C-H arylation of N-(2-bromophenyl)picolinamide derivatives has been shown to produce multiply-fused heterocycles in good yields beilstein-archives.org. These reactions proceed through a catalytic cycle involving oxidative addition of the C-Br bond to a Pd(0) center, followed by C-H activation and reductive elimination to form the new C-C bond and regenerate the catalyst.
The following table presents examples of palladium-catalyzed intramolecular cyclizations on related amide-containing heteroaromatic substrates.
| Substrate Type | Catalyst System | Reaction Type | Fused Product | Ref. |
| N-(2-bromophenyl)quinoline-2-carboxamide | Pd(OAc)₂, PPh₃, K₂CO₃ | Intramolecular C-H Arylation | Fused Quinolone System | beilstein-journals.org |
| N-Aryl Picolinamide Derivatives | Pd(OAc)₂, PCy₃, K₂CO₃ | Intramolecular C-H Arylation | Fused Pyridone System | beilstein-archives.org |
| α-bromo-amide tethered substrates | Photocatalyst (4CzIPN) | Radical Cyclization | Polycyclic Benzazepines | rsc.org |
| Amide-tethered alkynes | Pd(OAc)₂, DPPP | Hydroarylation / Cyclization | Fused Tricyclic Indoles | encyclopedia.pub |
Formation of Poly-Pyridyl Coordination Compounds
Poly-pyridyl ligands are of immense importance in coordination chemistry, forming stable complexes with a wide range of transition metals for applications in catalysis, materials science, and photochemistry nih.govwikipedia.orgnih.gov. This compound is an excellent starting material for the synthesis of tailored poly-pyridyl ligands because the bromine atom at the C5 position serves as a versatile synthetic handle for cross-coupling reactions researchgate.net.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using pyridylboronic acids) or Stille (using pyridylstannanes) reactions, can be employed to replace the bromine atom with another pyridine ring mdpi.commdpi.com. This strategy allows for the modular construction of bipyridine or terpyridine ligands. For instance, coupling this compound with 2-pyridylboronic acid would yield a derivative containing a 2,5'-bipyridine framework.
The resulting poly-pyridyl molecule possesses multiple nitrogen atoms that can act as Lewis basic sites to coordinate with metal ions nih.govresearchgate.net. In a 2,5'-bipyridine ligand synthesized from the title compound, the nitrogen atom of the original pyridine ring and the nitrogen of the newly introduced ring can chelate to a metal center. The pivalamide group's oxygen and nitrogen atoms could also potentially participate in metal coordination, further influencing the resulting complex's geometry and stability.
The table below outlines potential cross-coupling partners for converting the title compound into poly-pyridyl ligands.
| Coupling Reaction | Coupling Partner | Catalyst System | Resulting Ligand Core Structure | Ref. |
| Suzuki-Miyaura | Pyridine-2-boronic acid | Pd(PPh₃)₄, K₃PO₄ | 2,5'-Bipyridine | mdpi.com |
| Suzuki-Miyaura | Pyridine-3-boronic acid | Pd(PPh₃)₄, K₂CO₃ | 3,5'-Bipyridine | mdpi.com |
| Stille | 2-(Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | 2,5'-Bipyridine | mdpi.com |
| Negishi | 2-Pyridylzinc chloride | Pd(dba)₂, XPhos | 2,5'-Bipyridine | mdpi.com |
Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block for Complex Organic Molecules
N-(5-Bromo-3-methylpyridin-2-yl)pivalamide serves as a key building block in the synthesis of more elaborate organic molecules, particularly those containing a substituted pyridine (B92270) core. evitachem.com The presence of a bromine atom at the 5-position of the pyridine ring provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
While direct studies on this compound in Suzuki cross-coupling reactions are not extensively detailed in the available literature, the analogous compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has been shown to react efficiently with various arylboronic acids. This suggests that this compound would similarly participate in such reactions to form C-C bonds, allowing for the introduction of diverse aryl and heteroaryl substituents at the 5-position of the pyridine ring. The general conditions for these transformations typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base like potassium phosphate, and a solvent system like 1,4-dioxane (B91453) and water.
The versatility of this building block is further underscored by its potential to participate in other palladium-catalyzed reactions, including but not limited to:
Buchwald-Hartwig Amination: For the formation of C-N bonds, leading to the synthesis of various aminopyridine derivatives.
Sonogashira Coupling: To introduce alkyne functionalities by forming C-C triple bonds.
Heck Coupling: For the formation of C-C double bonds with alkenes.
These transformations, enabled by the bromo substituent, allow for the construction of a wide array of complex molecules from a single, readily accessible starting material. The pyridine scaffold itself is a privileged structure in medicinal chemistry, frequently found in pharmaceuticals and biologically active compounds, thus highlighting the importance of building blocks like this compound. nih.gov
Table 1: Potential Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | C-C | 5-Aryl-3-methylpyridin-2-amine derivatives |
| Buchwald-Hartwig Amination | Amine | C-N | N-Aryl/alkyl-5-(amino)-3-methylpyridin-2-amine derivatives |
| Sonogashira Coupling | Terminal alkyne | C-C (sp) | 5-Alkynyl-3-methylpyridin-2-amine derivatives |
| Heck Coupling | Alkene | C-C (sp²) | 5-Alkenyl-3-methylpyridin-2-amine derivatives |
Strategic Role of the Pivalamide (B147659) Group as a Removable Directing Group
A key feature of this compound is the pivalamide (-NHCO-t-Bu) group, which can function as a powerful directing group in electrophilic aromatic substitution reactions, particularly in directed ortho-metalation (DoM). baranlab.org This strategy allows for the regioselective functionalization of the pyridine ring at the position ortho to the directing group.
In the context of this compound, the pivalamide group can direct lithiation to the C4 position of the pyridine ring. This is achieved by treating the compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, typically in an ethereal solvent like THF at low temperatures. baranlab.orguwindsor.ca The lithium atom is directed to the ortho position due to coordination with the carbonyl oxygen of the pivalamide group. The resulting organolithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the C4 position with high regioselectivity.
Table 2: Examples of Electrophiles for Quenching in Directed Ortho-Metalation
| Electrophile | Introduced Functional Group |
|---|---|
| Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Iodine (I₂) | Iodo (-I) |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
The steric bulk of the pivaloyl group can also influence the reactivity and selectivity of reactions. Furthermore, a significant advantage of using the pivalamide group as a directing group is its removability under hydrolytic conditions, often with acid or base, to regenerate the free amine. This "traceless" nature of the directing group is highly desirable in multi-step synthesis, as it allows for regioselective functionalization without leaving an unwanted functionality in the final product.
Contributions to Fundamental Heterocyclic Chemistry Research
While specific studies focusing solely on this compound to probe the fundamental aspects of heterocyclic chemistry are not widely reported, its utility in synthesis inherently contributes to this field. The predictable and regioselective reactions that this compound undergoes provide valuable data points for understanding the reactivity of substituted pyridines.
The use of the pivalamide group for directed ortho-metalation on a pyridine ring, which is a π-deficient heterocycle, demonstrates a powerful method for overcoming the inherent reactivity patterns of the ring. Pyridines are generally susceptible to nucleophilic attack and resistant to electrophilic substitution, but the DoM strategy allows for what is formally a nucleophilic attack on an electrophile by an in situ generated pyridyl anion.
By enabling the synthesis of polysubstituted pyridines with well-defined substitution patterns, compounds like this compound serve as platforms for studying the electronic and steric effects of various substituents on the properties and reactivity of the pyridine ring. The ability to introduce a wide range of functional groups at specific positions allows for the systematic investigation of structure-activity relationships in medicinal chemistry and the exploration of new reaction methodologies in organic synthesis. The synthesis and reactions of such compounds contribute to the broader understanding of the chemistry of nitrogen-containing heterocycles, a cornerstone of modern chemical science.
Q & A
Q. Why do biological activity assays show variability in IC values across studies?
- Methodology : Standardize assay conditions (cell lines, incubation time, serum concentration). Test for off-target interactions via kinome-wide profiling. Variability may reflect metabolite interference or assay detection limits (e.g., luminescence vs. fluorescence) .
Safety and Compliance
Q. What safety protocols are essential when handling this compound in catalytic reactions involving heavy metals?
- Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid anhydrous Fe(ClO) due to explosion risks; hydrate with ≥5 HO molecules for stability. Waste must be neutralized (NaHCO) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
